molecular formula C7H8ClNO B1282876 (5-Amino-2-chlorophenyl)methanol CAS No. 89951-56-4

(5-Amino-2-chlorophenyl)methanol

Cat. No. B1282876
CAS RN: 89951-56-4
M. Wt: 157.6 g/mol
InChI Key: LURSRRLUCSSCHJ-UHFFFAOYSA-N
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Description

“(5-Amino-2-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H8ClNO . It is also known as "Benzenemethanol, 5-amino-2-chloro-" .


Molecular Structure Analysis

The molecular structure of “(5-Amino-2-chlorophenyl)methanol” can be represented by the SMILES string OC(C1=C(Cl)C=CC=C1)C2=CC(Cl)=CC=C2N . The InChI representation is 1S/C13H11Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,13,17H,16H2 .


Physical And Chemical Properties Analysis

“(5-Amino-2-chlorophenyl)methanol” has a molecular weight of 157.598 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 326.0±27.0 °C at 760 mmHg . The melting point is 119-123ºC (lit.) . The flash point is 151.0±23.7 °C .

Scientific Research Applications

Antimicrobial Agents

Research into antimicrobial agents has explored the potential of compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives. These compounds have shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli, Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activity

The synthesis of 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has been investigated for antiviral properties. Some derivatives exhibited anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Synthesis of Benzothiazepines

The synthesis of 8-substituted-2-carboxy-4-(4-chlorophenyl and 4-bromophenyl)-2,3-dihydro-1,5-benzothiazepines has been conducted using 5-substituted-2-aminobenzenethiols, showcasing the versatility of chlorophenyl-based compounds in chemical synthesis (Upreti, Pant, Dandia, & Pant, 1996).

C-H Halogenation in Synthesis

(6-Amino-2-chloro-3-fluorophenyl)methanol, prepared through palladium-catalyzed C-H halogenation reactions, demonstrated advantages like milder conditions and higher yields compared to traditional methods. This underscores the importance of chlorophenyl compounds in chemical synthesis (Sun, Sun, & Rao, 2014).

Fluorescent Compounds

2-(2-Amino-3,4,5,6-tetrafluorophenyl)benzoxazole and its derivatives exhibit unique fluorescent properties, which are affected by solvent polarity. Such compounds have potential applications in the field of fluorescence and photophysics (Tanaka & Komiya, 2002).

Safety And Hazards

“(5-Amino-2-chlorophenyl)methanol” may cause inflammation to the skin or other mucous membranes . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(5-amino-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURSRRLUCSSCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544011
Record name (5-Amino-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-chlorophenyl)methanol

CAS RN

89951-56-4
Record name (5-Amino-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IR-813 perchlorate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-chloro-5-nitrophenyl)methanol (5.00 g, 26.7 mmol) in EtOAc (100 mL) was added water (2.41 mL, 134 mmol) followed by tin(II) chloride (12.7 g, 67.0 mmol). The solution was stirred at RT for 21 h, then additional tin(II) chloride (5.06 g, 26.7 mmol) was added, and the mixture heated at 50° C. for 2 h, and then at 70° C. for 3 h. The cooled mixture was slowly basified with 1N sodium hydroxide solution (˜300 mL). The suspension was filtered through Celite, washing with EtOAc. The aqueous layer was extracted with EtOAc (3×100 mL), then the combined organics washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (3.92 g, 93%). LCMS (Method 3): Rt 0.98 min, m/z 158 [MH+].
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.41 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

Under an inert atmosphere, 300 g of lithium aluminum hydride is provided in3 1 of tetrahydrofuran at 0° C. and treated in portions with 500 g of 5-amino-2-chlorobenzoic acid (industrial, 85%). Thereafter the reactionmixture is heated slowly to room temperature and stirred over night at thistemperature. For further processing the reaction mixture is cooled to 0° C. and the excessive lithium aluminum hydride is carefuly decomposed with saturated ammonium chloride solution. Thereafter the organic phase is separated from the deposit and this deposit is washed several times with acetic ester and methylene chloride. The united organicphases are washed neutral with saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. A yield of 242 g of crude 2-chloro-5-aminobenzyl alcohol is obtained the purity of which is adequatefor subsequent reactions.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-2-chlorophenyl)methanol
Reactant of Route 2
(5-Amino-2-chlorophenyl)methanol
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(5-Amino-2-chlorophenyl)methanol
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(5-Amino-2-chlorophenyl)methanol
Reactant of Route 5
(5-Amino-2-chlorophenyl)methanol
Reactant of Route 6
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(5-Amino-2-chlorophenyl)methanol

Citations

For This Compound
1
Citations
GSJ Mannens, J Hendrickx, CGM Janssen… - Drug metabolism and …, 2007 - ASPET
RWJ-333369 (1,2-ethanediol, [1-2-chlorophenyl]-, 2-carbamate, [S]-; CAS Registry Number 194085-75-1) is a novel neuromodulator in clinical development for the treatment of epilepsy…
Number of citations: 43 dmd.aspetjournals.org

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